1-(6-Bromohexyloxy)-4-methoxybenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(6-bromohexoxy)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2/c1-15-12-6-8-13(9-7-12)16-11-5-3-2-4-10-14/h6-9H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHAMCWRCXLFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366311 | |
| Record name | 1-[(6-Bromohexyl)oxy]-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20744-11-0 | |
| Record name | 1-[(6-Bromohexyl)oxy]-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance Within Aryl Alkyl Ether Chemistry and Substituted Benzene Derivatives
1-(6-Bromohexyloxy)-4-methoxybenzene belongs to the class of aryl alkyl ethers, compounds where an ether linkage connects an aromatic ring and an alkyl group. rsc.org This structural motif is prevalent in many functional materials and pharmaceutical compounds. rsc.org The benzene (B151609) ring is substituted at two positions (para-substitution), featuring a methoxy (B1213986) group (-OCH3) and a bromohexyloxy group (-O(CH2)6Br).
The methoxy group is a key feature, classifying the compound as a derivative of anisole (B1667542) (methoxybenzene). researchgate.net As an electron-donating group, the methoxy substituent activates the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. researchgate.net This activation preferentially directs incoming electrophiles to the ortho and para positions relative to the methoxy group.
The ether linkage itself imparts a degree of flexibility to the molecule, while the long bromohexyloxy chain adds a significant nonpolar, aliphatic character. This combination of a rigid aromatic core and a flexible alkyl chain is a fundamental characteristic exploited in the design of molecules with specific self-assembling properties, such as liquid crystals. mdpi.comchemsrc.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 20744-11-0 |
| Molecular Formula | C13H19BrO2 |
| Molecular Weight | 287.19 g/mol |
| Physical Properties | Data such as melting point and boiling point are not consistently reported in publicly available scientific literature. rug.nl |
Overview of the Compound S Role As a Versatile Synthetic Intermediate
Established Synthetic Routes to this compound
The formation of the ether linkage in this compound is most commonly accomplished via the Williamson ether synthesis. However, alternative strategies such as the Mitsunobu reaction offer a different approach to this transformation.
Williamson Ether Synthesis Approaches and Optimizations
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains the most prevalent method for preparing this compound. wikipedia.org This reaction proceeds via an S\sub{N}2 mechanism, involving the nucleophilic attack of a phenoxide on an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing the target compound, this involves the reaction of 4-methoxyphenoxide with 1,6-dibromohexane (B150918).
A general and efficient procedure for this synthesis can be adapted from methodologies used for structurally similar compounds. A typical experimental setup involves the slow addition of a solution of 4-methoxyphenol (B1676288) in a suitable solvent, such as toluene, to a mixture of 1,6-dibromohexane, a strong base, and a phase transfer catalyst.
Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis of this compound
| Reagent | Function | Typical Molar Ratio (relative to 4-methoxyphenol) | Notes |
| 4-Methoxyphenol | Starting material (nucleophile precursor) | 1.0 | The limiting reagent in this setup. |
| 1,6-Dibromohexane | Electrophile | 2.0 - 3.0 | Used in excess to minimize the formation of the bis-ether byproduct. |
| Potassium Hydroxide (powdered) | Base | 3.0 - 4.0 | Deprotonates the 4-methoxyphenol to form the reactive phenoxide. |
| Tetra-n-butylammonium hydrogen sulphate | Phase Transfer Catalyst | 0.1 | Facilitates the transfer of the phenoxide from the aqueous/solid phase to the organic phase. |
| Toluene | Solvent | - | An inert solvent that facilitates the reaction. |
The reaction is typically carried out at room temperature with vigorous stirring for several hours to ensure complete conversion. The use of a phase transfer catalyst is crucial for achieving high yields, as it helps to bring the ionic phenoxide into the organic phase where the alkyl halide is dissolved.
Modified Etherification Strategies (e.g., Mitsunobu-type reactions)
While the Williamson ether synthesis is highly effective, the Mitsunobu reaction presents an alternative pathway for the formation of the ether linkage in this compound. wikipedia.org This reaction allows for the coupling of an alcohol with a nucleophile, in this case, 4-methoxyphenol, under mild conditions. wikipedia.org For this specific synthesis, the required alcohol would be 6-bromo-1-hexanol.
The Mitsunobu reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. wikipedia.org
A general procedure would involve dissolving 6-bromo-1-hexanol, 4-methoxyphenol, and triphenylphosphine in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The mixture is then cooled, and the azodicarboxylate is added dropwise. The reaction is typically stirred at room temperature.
Table 2: Reagents for a Proposed Mitsunobu Synthesis of this compound
| Reagent | Function | Typical Molar Ratio (relative to 6-bromo-1-hexanol) |
| 6-Bromo-1-hexanol | Starting material (alcohol) | 1.0 |
| 4-Methoxyphenol | Nucleophile | 1.0 - 1.2 |
| Triphenylphosphine (PPh₃) | Activating agent | 1.1 - 1.5 |
| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Activating agent | 1.1 - 1.5 |
| Tetrahydrofuran (THF) | Solvent | - |
While the Mitsunobu reaction is a powerful tool, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification. organic-chemistry.org
Mechanistic Insights into the Formation of the Bromohexyloxy-methoxybenzene Scaffold
The formation of this compound via the Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (S\sub{N}2) reaction. wikipedia.org The mechanism proceeds in two key steps:
Deprotonation: The strong base, typically potassium hydroxide, deprotonates the hydroxyl group of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide ion.
Nucleophilic Attack: The 4-methoxyphenoxide ion then acts as a nucleophile and attacks one of the primary carbon atoms of 1,6-dibromohexane. This attack occurs from the backside of the carbon-bromine bond, leading to the displacement of a bromide ion as the leaving group and the formation of the ether linkage. masterorganicchemistry.com
A critical aspect of this reaction is the potential for a subsequent reaction. Since the product, this compound, still contains a reactive bromo group, it can be attacked by another molecule of 4-methoxyphenoxide. This would lead to the formation of a symmetrical bis-ether, 1,6-bis(4-methoxyphenoxy)hexane. To minimize this side reaction, a significant excess of 1,6-dibromohexane is typically used, ensuring that the phenoxide is more likely to react with the starting dibromoalkane rather than the product.
Purification and Isolation Methodologies in Compound Synthesis
Following the synthesis of this compound, a systematic work-up and purification procedure is necessary to isolate the desired product in high purity.
The initial work-up typically involves quenching the reaction mixture with water. The organic layer is then separated and washed sequentially with water and brine to remove the base, the phase transfer catalyst, and any other water-soluble impurities.
The primary method for purifying the crude product is column chromatography. rochester.edu Given the non-polar nature of the excess 1,6-dibromohexane and the slightly more polar nature of the desired product and the potential bis-ether byproduct, a silica (B1680970) gel stationary phase is commonly employed.
A suitable mobile phase for the column chromatography would be a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, like ethyl acetate (B1210297) or dichloromethane. rochester.edu A gradient elution, starting with a low polarity solvent system and gradually increasing the polarity, would be effective. The non-polar 1,6-dibromohexane would elute first, followed by the desired product, this compound. The more polar bis-ether byproduct, if formed, would elute last. The fractions are typically monitored by thin-layer chromatography (TLC) to identify those containing the pure product.
After combining the pure fractions, the solvent is removed under reduced pressure, for instance, using a rotary evaporator, to yield the purified this compound as an oil or a low-melting solid.
Reactivity Profiles and Transformative Chemistry of 1 6 Bromohexyloxy 4 Methoxybenzene
Chemical Transformations at the Bromohexyl Moiety
The bromohexyl portion of 1-(6-bromohexyloxy)-4-methoxybenzene is a primary alkyl bromide, which readily participates in a variety of reactions characteristic of this functional group.
Nucleophilic Substitution Reactions with Varied Nucleophiles
The bromine atom on the hexyl chain is an excellent leaving group, making the terminal carbon susceptible to attack by a wide array of nucleophiles. This allows for the straightforward introduction of various functional groups. While direct experimental data on this compound is not extensively detailed in the provided search results, the principles of nucleophilic substitution on primary alkyl bromides are well-established.
Common nucleophiles that can displace the bromide include:
Hydroxide and alkoxides: to form alcohols and ethers, respectively.
Cyanide: to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Azide: leading to the formation of an alkyl azide, a precursor for amines via reduction.
Amines: to generate secondary or tertiary amines, or quaternary ammonium (B1175870) salts.
Thiolates: to produce thioethers.
These reactions typically proceed via an S(_N)2 mechanism, which involves a backside attack by the nucleophile, leading to inversion of configuration if the carbon were chiral. nih.govyoutube.comlibretexts.org Given the flexibility of the hexyl chain, steric hindrance is minimal, facilitating these transformations.
Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira, Ullmann) for Carbon-Carbon and Carbon-Heteroatom Bond Formation
While cross-coupling reactions are more commonly associated with aryl or vinyl halides, the bromohexyl moiety can, under specific conditions, participate in certain types of these powerful bond-forming reactions.
Suzuki Coupling: This palladium-catalyzed reaction typically couples an organoboron compound with an organohalide. While less common for alkyl halides, advancements in catalyst systems have expanded the scope to include sp³-hybridized carbons. researchgate.netnih.govrsc.org The reaction of this compound with an organoboron reagent could potentially form a new carbon-carbon bond at the end of the hexyl chain.
Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organohalide. organic-chemistry.orgwikipedia.orgrsc.orgharvard.edu Similar to the Suzuki coupling, its application with alkyl halides has been explored, offering another avenue for C-C bond formation. nih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.govrsc.org Its use with alkyl halides is not the standard application but specialized conditions may enable such transformations.
Ullmann Coupling: Traditionally a copper-catalyzed reaction for the synthesis of biaryl compounds, modern variations have expanded its scope to include the formation of C-N, C-O, and C-S bonds. nsf.govthieme-connect.deorganic-chemistry.orgmdpi.comnih.gov For instance, an Ullmann-type reaction could be employed to couple the bromohexyl moiety with an amine or a phenol.
The following table summarizes the potential cross-coupling partners for the bromohexyl moiety:
| Coupling Reaction | Coupling Partner | Resulting Bond |
| Suzuki | Organoboron compound (e.g., R-B(OH)₂) | C-C |
| Stille | Organotin compound (e.g., R-Sn(Bu)₃) | C-C |
| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | C-C |
| Ullmann | Amine, Alcohol, Thiol | C-N, C-O, C-S |
Organometallic Reagent Generation and Subsequent Reactivity (e.g., Grignard reagent formation)
The bromohexyl group can be converted into an organometallic reagent, most notably a Grignard reagent, by reacting it with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduwikipedia.orgleah4sci.comunp.edu.ar This transformation inverts the polarity of the terminal carbon from electrophilic to nucleophilic.
The formation of the Grignard reagent, 6-(4-methoxyphenoxy)hexylmagnesium bromide, opens up a new set of synthetic possibilities. This powerful nucleophile can react with a variety of electrophiles:
Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively. leah4sci.commasterorganicchemistry.com
Esters: Reacting with two equivalents of the Grignard reagent to yield tertiary alcohols. masterorganicchemistry.com
Carbon Dioxide: To produce a carboxylic acid upon acidic workup.
Epoxides: To open the ring and form a new alcohol.
The general scheme for the formation and reaction of the Grignard reagent is as follows:
This compound + Mg → 6-(4-methoxyphenoxy)hexylmagnesium bromide
6-(4-methoxyphenoxy)hexylmagnesium bromide + Electrophile → Functionalized product
Aromatic Reactivity of the Methoxybenzene Core
The methoxybenzene (anisole) portion of the molecule is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.orgvanderbilt.edu This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. msu.edu The para position is generally favored over the ortho positions due to less steric hindrance.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.
The regioselectivity of these reactions on the methoxybenzene core is predictable, with the major product being the para-substituted isomer and the minor product being the ortho-substituted isomer. researchgate.netresearchgate.netrsc.org Meta substitution is generally not observed to any significant extent. libretexts.org
The table below illustrates the expected major products from electrophilic aromatic substitution on the methoxybenzene core of the title compound.
| Reaction | Electrophile | Major Product |
| Nitration | NO₂⁺ | 1-(6-Bromohexyloxy)-2-nitro-4-methoxybenzene and 1-(6-Bromohexyloxy)-4-methoxy-2-nitrobenzene |
| Bromination | Br⁺ | 1-(6-Bromohexyloxy)-2-bromo-4-methoxybenzene |
| Acylation | RCO⁺ | 1-(6-Bromohexyloxy)-2-acyl-4-methoxybenzene |
Further Functionalization of the Aromatic Ring System (e.g., bromination)
The activated nature of the methoxybenzene ring allows for further functionalization, such as the introduction of additional substituents. nih.govresearchgate.net For example, bromination of this compound would be expected to proceed readily. libretexts.org Given that the para position is already occupied by the bromohexyloxy group, the incoming electrophile will be directed to the ortho positions relative to the activating methoxy group.
Therefore, bromination of this compound would likely yield 1-(6-bromohexyloxy)-2-bromo-4-methoxybenzene as the primary product. The reaction conditions would need to be controlled to prevent polybromination, as the introduction of one bromine atom does not significantly deactivate the ring towards further substitution.
Advanced Derivatization Strategies Utilizing this compound
The chemical versatility of this compound extends beyond simple modifications, serving as a foundational scaffold for the construction of complex molecular architectures through a variety of advanced derivatization strategies. The presence of a terminal alkyl bromide and an electron-rich aromatic ring provides multiple reactive sites for sophisticated chemical transformations. These strategies are pivotal in the fields of materials science, particularly in the synthesis of liquid crystals, as well as in the development of novel polymeric materials and complex organic molecules. Key advanced derivatization techniques include Williamson ether synthesis for the creation of extended molecular structures, and organometallic cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions for the formation of carbon-carbon bonds, enabling the synthesis of highly conjugated systems.
Williamson Ether Synthesis: A Gateway to Complex Ethers
The Williamson ether synthesis is a cornerstone in the derivatization of this compound, leveraging the reactivity of the terminal bromo group with a wide array of phenoxides and alkoxides. This nucleophilic substitution reaction is instrumental in the synthesis of asymmetric ethers, which are key components in many functional materials. In the realm of liquid crystals, this strategy is employed to link the this compound unit with other mesogenic cores, leading to the formation of dimeric and polymeric liquid crystals with unique phase behaviors.
For instance, the reaction of this compound with various substituted phenols in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone (B3395972) yields a diverse library of diaryl ethers. The reaction conditions are typically mild, and the yields are often high, making this a highly efficient method for molecular elaboration.
Table 1: Exemplary Williamson Ether Synthesis Reactions with this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 4-Hydroxyphenol | K₂CO₃ | Acetone | Reflux | 1-(6-(4-Hydroxyphenoxy)hexyloxy)-4-methoxybenzene | >90 |
| 4-Cyanophenol | K₂CO₃ | DMF | 80 | 1-(6-(4-Cyanophenoxy)hexyloxy)-4-methoxybenzene | 85-95 |
| 4'-Hydroxybiphenyl-4-carbonitrile | K₂CO₃ | Acetone | Reflux | 1-((6-((4'-Cyanobiphenyl)-4-yloxy)hexyl)oxy)-4-methoxybenzene | ~90 |
Organometallic Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The utility of this compound is significantly expanded through its participation in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds at the site of the bromine atom, paving the way for the synthesis of complex conjugated molecules that are otherwise difficult to access.
Suzuki-Miyaura Coupling: This powerful reaction involves the coupling of the alkyl bromide moiety of this compound (after conversion to an organoboron reagent) or a bromo-functionalized derivative with a variety of aryl or vinyl boronic acids or esters. nih.govrsc.org The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.govrsc.org This methodology is particularly valuable for the synthesis of biaryl and polyaryl structures, which are common motifs in liquid crystals and organic electronic materials. While direct Suzuki-Miyaura coupling of alkyl bromides can be challenging, derivatization of the aromatic ring followed by coupling is a common strategy.
Heck Reaction: The Heck reaction provides a means to couple this compound with alkenes to form substituted alkenes. organic-chemistry.orgnih.govlibretexts.org This palladium-catalyzed reaction is highly effective for creating vinylene-linked conjugated systems. organic-chemistry.orgnih.govlibretexts.org For example, the reaction of an aryl bromide derivative of the parent compound with an alkene like styrene (B11656) in the presence of a palladium catalyst and a base can lead to the formation of stilbene-like structures, which are known for their interesting photophysical properties. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be tuned to optimize the yield and stereoselectivity of the product. nih.gov
Table 2: Potential Organometallic Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Potential Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 1-(6-Phenylhexyloxy)-4-methoxybenzene |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 1-(6-(2-Phenylethenyl)hexyloxy)-4-methoxybenzene |
Note: This table illustrates potential applications of these reactions and the typical components involved.
Polymer Synthesis: Building Macromolecular Architectures
These advanced derivatization strategies underscore the significance of this compound as a versatile building block in modern organic synthesis, enabling the creation of a wide range of functional molecules and materials with tailored properties.
Applications in Advanced Materials Science and Supramolecular Chemistry
Utilization in Polymer Synthesis and Conjugated Systems
The bifunctional nature of 1-(6-bromohexyloxy)-4-methoxybenzene makes it a valuable monomer for creating polymers with tailored properties. The alkoxy chains (methoxy and hexyloxy) are instrumental in imparting solubility to otherwise rigid polymer backbones, a crucial factor for solution-based processing techniques common in organic electronics. The terminal bromine on the hexyl chain provides a reactive site for polymerization or for post-polymerization modification, enabling the synthesis of complex and functional macromolecular structures.
Incorporation into Polythiophene Derivatives for Optoelectronic Applications
While direct polymerization of this compound is not typical for forming the main chain of polythiophenes, it serves as a critical precursor for synthesizing functionalized side chains. These side chains are then attached to the thiophene (B33073) monomer before polymerization. This synthetic strategy is essential for tuning the physical and electronic properties of the resulting polythiophene derivative.
The process involves using the terminal bromine of the bromohexyloxy group as a reactive handle. In an analogous synthetic approach, 3-bromohexylthiophene is prepared by reacting 3-lithiothiophene with an excess of 1,6-dibromohexane (B150918). This demonstrates how a bromoalkyl chain can be effectively coupled to a thiophene core. Similarly, the bromohexyloxy group of this compound can be used to attach the methoxybenzene moiety to a thiophene ring, creating a monomer primed for polymerization. The resulting polymer would benefit from the long, flexible alkoxy chains, which enhance solubility and influence the material's morphology in thin films—a key factor for performance in optoelectronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Development of Novel Conjugated Polymers (e.g., ionic polyacetylenes)
The development of functional conjugated polymers, such as ionic polyacetylenes, often requires monomers with specific reactive groups that can be converted into charged moieties. The this compound molecule is a suitable precursor for such materials due to its terminal bromine atom. This bromine can be transformed into an ionic group through a quaternization reaction.
For instance, the bromohexyl group can react with an amine, such as trimethylamine, to form a quaternary ammonium (B1175870) salt. This reaction converts the neutral bromoalkyl side chain into a positively charged ionic group. If this transformation is performed on a polymer backbone featuring this side chain, it results in an ionic polymer. The introduction of long side chains to separate the positive charge from the polymer matrix is a known strategy to enhance the stability of such materials. researchgate.net This approach allows for the creation of materials that combine the conductive properties of a conjugated backbone with the ionic conductivity and solution processability conferred by the charged side chains, making them candidates for applications in sensors, antistatic coatings, and as components in fuel cells. researchgate.netosti.gov
Contributions to Supramolecular Architectures
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an exemplary building block for creating such architectures, particularly macrocycles like pillar[n]arenes, which are foundational to the design of host-guest systems.
Role in Pillar[n]arene Chemistry and Macrocycle Construction
Pillar[n]arenes are a class of macrocycles constructed from hydroquinone (B1673460) units linked by methylene (B1212753) bridges. Their synthesis involves the condensation of a 1,4-dialkoxybenzene derivative with an aldehyde, typically paraformaldehyde. As a 1,4-dialkoxybenzene derivative, this compound can be directly used as a monomer in these reactions.
The use of an unsymmetrically substituted monomer like this compound allows for the direct synthesis of pillar[n]arenes with pre-installed functional groups. This method is often more straightforward than post-synthesis modification of a simpler, unfunctionalized pillar[n]arene. The bromohexyloxy chains extend from the rims of the pillar-shaped macrocycle, providing reactive sites for further chemical transformations, such as attaching sensing molecules, polymers, or linking the macrocycles together to form porous materials.
Table 1: Comparison of Catalysts and Conditions for Pillar[n]arene Synthesis
| Monomer Unit | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| 1,4-Diethoxybenzene | Methanesulfonic acid, Acetaldehyde | Belt-methylated Pillararene | Low |
| 1,4-Dimethoxybenzene | BF₃·OEt₂ | Per-methoxy Pillararene | High |
This table illustrates common synthetic conditions for pillar[n]arenes, the class of macrocycles for which this compound is a suitable functional monomer.
Design of Host-Guest Systems and Self-Assembled Structures
The hollow, π-electron-rich cavity of pillar[n]arenes makes them excellent hosts for a variety of guest molecules. The functional groups on the rims of the macrocycle play a crucial role in modulating these host-guest interactions and enabling the formation of larger, self-assembled structures.
When this compound is incorporated into a pillar[n]arene, the resulting bromohexyloxy groups provide several key functions. The terminal bromine can participate in non-covalent interactions, such as halogen bonding or C-H···Br contacts, which can direct the assembly of host-guest complexes into well-defined crystal lattices. osti.gov For example, in a related system, the functional groups on the rim of a brominated pillararene were shown to engage in interactions with an adjacent complex, leading to the formation of a supramolecular dimer. osti.gov This ability to control intermolecular assembly is vital for creating ordered materials with predictable structures and properties.
Explorations in Organic Electronics and Optoelectronic Materials
The fields of organic electronics and optoelectronics rely on the design of organic molecules and polymers that can efficiently transport charge and interact with light. The molecular self-assembly of these materials is a critical factor governing device performance. Precursors like this compound are fundamental to the bottom-up fabrication of these advanced materials.
The compound's structure provides a blueprint for materials with desirable characteristics. The alkoxy chains promote solubility and solution processability, enabling low-cost manufacturing techniques like spin-coating and printing. The aromatic core is a basic component of π-conjugated systems essential for charge transport. Most importantly, the bromohexyloxy group offers a versatile handle for chemical modification. This allows the molecule to be integrated into polymers (as discussed in 4.1) or supramolecular assemblies (as discussed in 4.2) that can self-organize into the highly ordered thin films required for efficient organic field-effect transistors (OFETs), OPVs, and sensors. The ability to precisely control molecular structure and subsequent self-assembly through versatile building blocks is a cornerstone of modern materials chemistry.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 6 Bromohexyloxy 4 Methoxybenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. fiveable.menumberanalytics.com For a molecule such as 1-(6-Bromohexyloxy)-4-methoxybenzene, NMR is indispensable for confirming the identity and purity of the compound by precisely mapping its proton and carbon frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The signals are expected in specific regions of the spectrum, reflecting the electronic effects of the neighboring atoms and functional groups. Protons on carbons adjacent to an ether oxygen are typically deshielded and appear downfield, generally in the 3.4 to 4.5 ppm range. pressbooks.publibretexts.org
The aromatic region of the spectrum is characteristic of a 1,4-disubstituted benzene (B151609) ring. The two sets of chemically equivalent aromatic protons will appear as a pair of doublets, a typical AA'BB' system, due to coupling with their ortho neighbors. The methoxy (B1213986) group protons are highly shielded and appear as a sharp singlet. The protons of the hexyl chain exhibit predictable chemical shifts and splitting patterns based on their proximity to the electron-withdrawing oxygen and bromine atoms. The methylene (B1212753) group attached to the phenolic oxygen (-O-CH₂-) is the most downfield of the aliphatic signals, while the methylene group attached to the bromine atom (-CH₂-Br) is also significantly deshielded.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-H | ~6.85 | d, J ≈ 9.0 Hz |
| Ar-H | ~6.85 | d, J ≈ 9.0 Hz |
| -OCH₃ | ~3.77 | s |
| -O-CH₂- | ~3.95 | t, J ≈ 6.5 Hz |
| -CH₂-Br | ~3.41 | t, J ≈ 6.8 Hz |
| -O-CH₂-CH₂- | ~1.78 | p |
| -CH₂-CH₂-Br | ~1.88 | p |
| -(CH₂)₂- | ~1.48 | m |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. d = doublet, t = triplet, p = pentet, m = multiplet, s = singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. Carbon atoms bonded to electronegative oxygen atoms are significantly deshielded and appear at a lower field (higher ppm value). fiveable.me In ethers, carbons alpha to the oxygen typically resonate in the 50-80 ppm range. pressbooks.pub
For this compound, the two aromatic carbons attached to oxygen atoms (C1 and C4) will have the highest chemical shifts among the aromatic signals. The methoxy carbon appears around 55 ppm. The carbons of the hexyl chain will show a clear trend in chemical shifts influenced by the adjacent oxygen and bromine atoms.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (Ar, -O-) | ~153.8 |
| C4 (Ar, -OCH₃) | ~152.5 |
| C2, C6 (Ar-H) | ~115.5 |
| C3, C5 (Ar-H) | ~114.6 |
| -OCH₃ | ~55.7 |
| -O-CH₂- | ~68.1 |
| -CH₂-Br | ~33.8 |
| -O-CH₂-CH₂- | ~29.2 |
| -CH₂-CH₂-Br | ~32.7 |
| -O-(CH₂)₂-CH₂- | ~25.9 |
| -O-(CH₂)₃-CH₂- | ~28.0 |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
While 1D NMR provides fundamental structural information, advanced techniques like 2D NMR are employed to unambiguously assign all signals and elucidate complex structures. numberanalytics.com
2D NMR: For this compound, Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, confirming the connectivity within the hexyl chain and the ortho-coupling of aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. numberanalytics.comipb.pt
Solid-State NMR (ssNMR): The majority of drug substances are formulated in the solid state, making ssNMR an increasingly valuable tool for pharmaceutical analysis. nih.gov Solid-State NMR could be used to study the compound in its crystalline or amorphous solid form. It can provide insights into the molecular conformation, packing, and polymorphism of the solid material, which are inaccessible through solution-state NMR. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. udel.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample molecule, causing it to ionize and fragment in a reproducible manner. wikipedia.org The mass spectrum of this compound is expected to show a distinct molecular ion (M⁺) peak. Due to the presence of bromine, this peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. nist.gov
The fragmentation of the molecular ion is governed by the stability of the resulting fragments. Common fragmentation pathways for ethers include α-cleavage (cleavage of the bond adjacent to the oxygen) and cleavage of the C-O bond. scribd.com For this specific compound, key fragmentation events would include:
Cleavage of the hexyl chain: Breakage at various points along the C-C bonds of the alkyl chain.
Loss of the bromohexyl group: Cleavage of the ether C-O bond, leading to a prominent ion corresponding to the methoxyphenoxy radical cation at m/z 123.
Benzylic-type cleavage: Cleavage of the bond beta to the aromatic ring, resulting in a stable ion at m/z 107 (methoxytropylium ion).
Loss of a bromine radical: Leading to a fragment from the M⁺ peak minus the mass of Br.
Table 3: Predicted Key Fragments in the EI-MS of this compound
| m/z | Possible Fragment |
| 286/288 | [M]⁺˙ (Molecular Ion) |
| 207 | [M - Br]⁺ |
| 124 | [C₇H₈O₂]⁺˙ |
| 123 | [C₇H₇O₂]⁺ |
| 109 | [C₆H₅O₂]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. udel.edu While nominal mass spectrometry might not distinguish between C₁₃H₁₉BrO₂ and another molecule with the same integer mass, HRMS can easily differentiate them. For this compound, HRMS would be used to confirm the elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass.
Calculated Exact Mass: 286.0568 g/mol (for C₁₃H₁₉⁷⁹BrO₂)
This level of accuracy is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its constituent functional groups. Techniques like Infrared (IR) and Raman spectroscopy are pivotal in identifying the specific bonds and structural motifs present in a molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display a combination of characteristic absorption bands corresponding to its three main structural components: the 1,4-disubstituted benzene ring, the ether linkages, and the bromoalkyl chain.
Aromatic and Ether Group Vibrations: The 4-methoxyphenyl (B3050149) group gives rise to several distinct peaks. Phenyl alkyl ethers typically show two strong C-O stretching absorbances. pressbooks.pub For the aryl-O bond, a strong, characteristic band is expected around 1250 cm⁻¹. pressbooks.pub The methyl C-H bonds of the methoxy group will show stretching vibrations in the 2950-2850 cm⁻¹ region. Vibrations associated with the aromatic ring itself include C-H stretching just above 3000 cm⁻¹, and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ range. libretexts.org Out-of-plane (oop) C-H bending vibrations are also characteristic of the substitution pattern on the benzene ring. libretexts.org
Alkyl Chain and C-Br Vibrations: The hexyl chain introduces strong C-H stretching bands between 2850 and 3000 cm⁻¹. libretexts.org The C-O stretching of the alkyl ether portion is anticipated in the 1150-1050 cm⁻¹ range. pressbooks.pub The terminal carbon-bromine (C-Br) bond has a characteristic stretching frequency at lower wavenumbers, typically found in the 690-515 cm⁻¹ region of the spectrum. libretexts.orgorgchemboulder.com Additionally, a C-H wagging vibration from the -CH₂Br group can be observed between 1300-1150 cm⁻¹. orgchemboulder.comlibretexts.org
The table below summarizes the expected key IR absorption bands for this compound based on the analysis of its functional groups and data from related compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic (sp²) | 3100-3000 | Medium-Weak |
| C-H Stretch | Alkyl (sp³) | 3000-2850 | Strong |
| C=C Stretch | Aromatic Ring | 1600-1585 & 1500-1400 | Medium |
| C-O Stretch | Aryl Ether | ~1250 | Strong |
| C-O Stretch | Alkyl Ether | 1150-1050 | Strong |
| C-H Wag | -CH₂Br | 1300-1150 | Medium |
| C-Br Stretch | Bromoalkane | 690-515 | Medium-Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the molecule. Key features expected in the Raman spectrum include:
Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the para-disubstituted benzene ring would produce a very strong and characteristic Raman signal. Other C=C stretching modes within the aromatic ring are also typically Raman active.
C-C Backbone Vibrations: The stretching vibrations of the hexyl chain's carbon backbone would be observable.
Symmetric C-H Stretching: Symmetric C-H stretching modes of the methyl and methylene groups are also Raman active.
Electronic Spectroscopy for Conjugation and Electronic Properties
Electronic spectroscopy involves the absorption of ultraviolet (UV) or visible light, which promotes electrons from lower to higher energy molecular orbitals. This technique is highly sensitive to the presence of conjugated π-systems and provides insight into the electronic structure of a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is primarily determined by the 4-methoxyphenyl chromophore. The bromohexyloxy chain acts as an auxochrome, a group that does not absorb UV light itself but can influence the absorption of the chromophore.
The benzene ring exhibits characteristic π→π* transitions. spcmc.ac.in In substituted benzenes like anisole (B1667542) (methoxybenzene), the interaction of the oxygen's non-bonding electrons with the aromatic π-system shifts the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. spcmc.ac.in Anisole, for instance, shows absorption maxima around 217 nm and 269 nm. spcmc.ac.in The presence of the bromohexyloxy group is not expected to significantly alter the position of these absorption bands, as the conjugation is not extended. The primary absorption bands are due to the electronic transitions within the methoxybenzene moiety.
The table below shows the typical UV absorption maxima for related compounds.
| Compound | λ_max 1 (nm) | λ_max 2 (nm) |
| Benzene | ~184, ~204, ~256 | |
| Anisole (Methoxybenzene) | ~217 | ~269 |
| p-Vinylanisole | ~259 |
Fluorescence Spectroscopy
Fluorescence is the emission of light from a molecule after it has absorbed light. This process typically occurs from the lowest excited singlet state to the ground state. Many aromatic compounds, including derivatives of anisole, are known to fluoresce.
Anisole itself is a fluorescent compound with an excitation peak at approximately 270 nm and an emission peak around 293 nm. aatbio.com The fluorescence properties of this compound would be expected to originate from the methoxybenzene fluorophore. The emission wavelength and quantum yield can be influenced by factors such as solvent polarity and the presence of substituents. The bromohexyl group, being a heavy atom, could potentially decrease the fluorescence intensity through the "heavy-atom effect," which promotes intersystem crossing to the triplet state, thereby quenching fluorescence. researchgate.net Detailed experimental studies would be required to fully characterize the specific fluorescence behavior, including the emission spectrum, quantum yield, and lifetime of the excited state.
X-ray Crystallography for Solid-State Structural Determination
Such studies on derivatives confirm the expected geometries of the functional groups, such as the planarity of the benzene ring and the tetrahedral geometry around the sp³ hybridized carbons of the alkyl chain. researchgate.netacs.org A crystallographic study of this compound would precisely define the conformation of the flexible hexyloxy chain, the orientation of the methoxy group relative to the benzene ring, and the intermolecular packing interactions in the crystal lattice.
Computational Chemistry and Theoretical Studies on 1 6 Bromohexyloxy 4 Methoxybenzene
Electronic Structure and Molecular Orbital Analysis
The electronic character of 1-(6-bromohexyloxy)-4-methoxybenzene is fundamentally dictated by the interplay between the electron-donating methoxy (B1213986) group, the aromatic benzene (B151609) ring, the flexible bromohexyloxy chain, and the terminal bromine atom.
Frontier Molecular Orbitals (HOMO/LUMO) Calculations
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be predominantly localized on the electron-rich methoxybenzene ring, a characteristic feature of anisole (B1667542) derivatives. The LUMO, conversely, would likely be distributed along the bromohexyloxy chain, influenced by the electronegative bromine atom. Density Functional Theory (DFT) calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are commonly used to model these orbitals. eurekaselect.comresearchgate.net A smaller HOMO-LUMO gap generally signifies higher chemical reactivity. nrel.gov
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These are estimated values based on typical DFT calculations for similar aromatic ethers.
Charge Distribution and Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for elucidating the Lewis-like chemical bonding structure, charge distribution, and intramolecular interactions. uni-muenchen.de This analysis translates the complex wavefunction into a more intuitive picture of localized bonds and lone pairs.
In this compound, NBO analysis would reveal the delocalization of electron density from the oxygen lone pairs of the methoxy and ether groups into the aromatic ring's π-system. This donor-acceptor interaction stabilizes the molecule. dergipark.org.tr The analysis also quantifies the charge distribution, showing a negative partial charge on the oxygen and bromine atoms and a positive charge on the adjacent carbon atoms, highlighting the polar nature of the C-O and C-Br bonds. These charge distributions are critical for understanding the molecule's electrostatic potential and non-covalent interactions.
Reaction Mechanism Elucidation and Transition State Analysis
Theoretical chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, a key reaction of interest would be nucleophilic substitution at the carbon atom bonded to the bromine.
Computational modeling can simulate the reaction pathway, for instance, with a nucleophile. By calculating the energies of the reactants, the transition state, and the products, the reaction's feasibility and kinetics can be predicted. Transition state theory, combined with quantum chemical calculations, allows for the determination of reaction rates. Such studies on similar etherification reactions have provided detailed molecular-level insights into the mechanisms. nrel.gov
Conformer Analysis and Intermolecular Interaction Modeling
The flexible hexoxy chain of this compound allows for a multitude of possible conformations. Conformational analysis is crucial as the molecule's three-dimensional shape can significantly influence its physical properties and biological activity.
Computational methods can systematically explore the conformational landscape to identify the most stable, low-energy conformers. nih.gov This is often achieved by performing geometry optimizations starting from various initial structures. For long-chain molecules, this can be a computationally intensive task. nih.gov The interactions between the phenyl ring and the alkyl chain, as well as potential intramolecular hydrogen bonding, would be key factors in determining the preferred conformations. Modeling of intermolecular interactions, such as those occurring in a crystal lattice or in solution, provides further insight into the compound's bulk properties.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies and intensities can be correlated with experimental spectra to aid in the assignment of vibrational modes. nih.gov
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the electronic transitions within the molecule. nih.gov
Table 2: Predicted and Experimental Spectroscopic Data Comparison
| Spectroscopic Data | Predicted Value | Experimental Range |
| C-O Stretch (IR) | ~1250 cm⁻¹ | 1235-1265 cm⁻¹ |
| Aromatic C-H Stretch (IR) | ~3050 cm⁻¹ | 3030-3080 cm⁻¹ |
| Methoxy Protons (¹H NMR) | ~3.8 ppm | 3.7-3.9 ppm |
| Aromatic Protons (¹H NMR) | ~6.8-7.2 ppm | 6.7-7.3 ppm |
Note: Predicted values are based on DFT calculations for similar structures. Experimental ranges are typical for the respective functional groups.
Applications of Quantum Chemical Calculations in Compound Design
The insights gained from computational studies on molecules like this compound have significant implications for rational compound design, particularly in materials science and medicinal chemistry. By understanding the structure-property relationships at a molecular level, chemists can modify the molecular structure to achieve desired properties.
For example, by altering the length of the alkyl chain or substituting the functional groups on the aromatic ring, the electronic properties, solubility, and reactivity can be fine-tuned. Quantum chemical calculations can guide these modifications by predicting the effects of structural changes before the compound is synthesized, thereby saving time and resources. nih.gov This predictive power is a cornerstone of modern molecular design.
Emerging Research Frontiers and Future Perspectives
Novel Synthetic Methodologies and Sustainable Approaches
The classical synthesis of 1-(6-Bromohexyloxy)-4-methoxybenzene typically relies on the Williamson ether synthesis, a robust and well-established method for forming the ether linkage. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this specific compound, it would typically involve the reaction of 4-methoxyphenol (B1676288) with 1,6-dibromohexane (B150918) under basic conditions.
However, contemporary research is increasingly focused on developing more sustainable and efficient synthetic protocols. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents. For the synthesis of alkyl aryl ethers like this compound, several innovative methodologies are being explored:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of Williamson ether synthesis, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. This is attributed to the efficient and uniform heating of the reaction mixture. While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the successful application of this technique to a wide range of analogous ethers suggests its high potential for a more sustainable production of this compound.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is another green chemistry technique that facilitates the reaction between reactants present in different phases (e.g., a solid and a liquid, or two immiscible liquids). In the synthesis of this compound, a phase-transfer catalyst can efficiently transport the 4-methoxyphenoxide anion from an aqueous or solid phase to the organic phase containing 1,6-dibromohexane. This method can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions and less hazardous solvents. The use of PTC in Williamson ether synthesis is a well-established and environmentally benign alternative to traditional methods.
The following table summarizes a comparison of these synthetic approaches:
| Methodology | Advantages | Disadvantages | Sustainability Aspect |
| Conventional Williamson Ether Synthesis | Well-established, reliable | Often requires harsh conditions, long reaction times, and stoichiometric amounts of base | Moderate |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, cleaner reactions | Requires specialized equipment | High (energy efficiency) |
| Phase-Transfer Catalysis | Milder reaction conditions, use of less hazardous solvents, improved yields | Catalyst may need to be separated from the product | High (reduced solvent waste, milder conditions) |
Expanded Applications in Functional Materials and Devices
The unique molecular architecture of this compound makes it a highly attractive precursor for the synthesis of a variety of functional materials. The bromohexyl group provides a convenient handle for further chemical modifications, while the 4-methoxyphenyl (B3050149) moiety can be incorporated into larger molecular structures to impart specific electronic and physical properties.
Liquid Crystals: A significant area of application for this compound is in the synthesis of liquid crystals. nih.govsemanticscholar.orgnih.govucf.edu The rigid 4-methoxyphenyl core and the flexible hexyloxy chain are common structural motifs in calamitic (rod-shaped) liquid crystals. nih.govsemanticscholar.orgnih.govucf.edu The terminal bromo group allows for the facile connection of this building block to other mesogenic (liquid crystal-forming) units to create more complex liquid crystalline molecules with tailored properties. nih.govsemanticscholar.orgnih.govucf.edu These materials are essential components in various technologies, including displays, sensors, and optical communication devices. For instance, calamitic liquid crystals containing a 4-alkoxyphenyl core are known to exhibit a range of mesophases, such as nematic and smectic phases, which are crucial for their application in liquid crystal displays (LCDs). nih.govsemanticscholar.orgnih.govucf.edu
Functional Polymers: The bromo-functionality of this compound allows for its use as a monomer or a functionalizing agent in polymer chemistry. It can be incorporated into polymer chains via various polymerization techniques. For example, the bromo group can be converted into a polymerizable group, or it can be used to initiate certain types of polymerization. Furthermore, polymers containing this unit can be post-functionalized by leveraging the reactivity of the carbon-bromine bond. This opens up possibilities for creating polymers with specific properties, such as tailored refractive indices, thermal stabilities, or surface characteristics.
Bioactive Molecules: The ether linkage and the aromatic ring present in this compound are common features in many biologically active compounds. The bromoalkyl chain provides a reactive site for the introduction of various functional groups, which can lead to the synthesis of novel molecules with potential pharmaceutical applications. While direct biological applications of this specific compound are not widely reported, its structural motifs are found in a range of bioactive molecules. The development of efficient synthetic routes to derivatives of this compound could therefore be a valuable strategy in drug discovery programs.
Theoretical Predictions Guiding Experimental Design
Computational chemistry and theoretical modeling are playing an increasingly important role in modern chemical research. In the context of this compound, theoretical predictions can provide valuable insights that can guide and accelerate experimental research.
Predicting Reactivity and Reaction Mechanisms: Quantum chemical calculations can be used to model the reactivity of this compound and to elucidate the mechanisms of its reactions. For instance, Density Functional Theory (DFT) calculations can be employed to study the Williamson ether synthesis, providing information on the transition state energies and reaction pathways. Such studies can help in optimizing reaction conditions to improve yields and minimize byproducts. Furthermore, theoretical calculations can predict the reactivity of the bromoalkyl chain and the aromatic ring towards various reagents, aiding in the design of new synthetic transformations.
Modeling Material Properties: For applications in functional materials, theoretical modeling can be used to predict the properties of molecules and materials derived from this compound. For example, molecular modeling techniques can be used to predict the liquid crystalline behavior of molecules containing this structural unit. researchgate.net By simulating the molecular packing and intermolecular interactions, it is possible to estimate the transition temperatures and the type of mesophases that a given molecule might exhibit. This can significantly reduce the synthetic effort required to discover new liquid crystalline materials with desired properties. Similarly, computational models can be used to predict the electronic and optical properties of polymers incorporating this compound, guiding the design of materials for specific applications. mghpcc.org
Interdisciplinary Research Directions
The versatility of this compound positions it at the intersection of several scientific disciplines, fostering interdisciplinary research and innovation.
Materials Science and Organic Synthesis: The development of new functional materials based on this compound requires a close collaboration between materials scientists and synthetic organic chemists. Synthetic chemists can design and prepare novel molecules and polymers, while materials scientists can characterize their physical and chemical properties and explore their potential applications in devices. The bromo-functionality is particularly useful in materials science for surface modification and the creation of self-assembled monolayers. researchgate.net
Medicinal Chemistry and Chemical Biology: The potential of this compound as a scaffold for the synthesis of bioactive molecules creates opportunities for collaboration between medicinal chemists and chemical biologists. Synthetic chemists can generate libraries of derivatives, which can then be screened for their biological activity by chemical biologists. This interdisciplinary approach is crucial for the discovery of new therapeutic agents.
Computational Chemistry and Experimental Chemistry: As discussed in the previous section, there is a strong synergy between computational and experimental chemistry. Theoretical predictions can guide experimental work, while experimental results can be used to validate and refine theoretical models. This iterative process of prediction and verification can significantly accelerate the pace of research and discovery in all areas related to this compound.
Q & A
Advanced Research Question
- Polymer Chemistry : As a monomer in poly(ether sulfone)s, enhancing thermal stability (Tg > 200°C) .
- Photovoltaic Materials : Derivatives act as hole-transport layers in perovskite solar cells, with HOMO levels (-5.3 eV) matching perovskite absorbers .
- Liquid Crystals : The bromohexyl chain induces smectic phases in calamitic mesogens, studied via polarized optical microscopy .
What analytical challenges arise in quantifying trace impurities in this compound?
Advanced Research Question
Common impurities include residual 1,6-dibromohexane and di-alkylated byproducts. Solutions:
- GC-MS with Headspace Sampling : Detects volatile dibromohexane at ppm levels.
- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is attempted .
- ICP-MS : Quantifies Br content to assess substitution efficiency (theoretical Br: 27.8 wt%) .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
- Light Sensitivity : Decomposes via radical pathways under UV light; store in amber vials at -20°C.
- Moisture Sensitivity : Hydrolyzes slowly in humid environments (t₁/₂ = 6 months at 40% RH).
- Thermal Stability : Stable below 100°C; DSC shows exothermic decomposition at 210°C .
What methodologies enable enantioselective functionalization of this compound?
Advanced Research Question
- Chiral Ligands : Use (R)-BINAP in Pd-catalyzed asymmetric couplings to install stereocenters .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the racemic compound .
- Chiral Chromatography : Preparative HPLC with cellulose-based columns isolates enantiomers for biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
